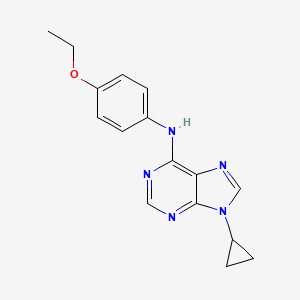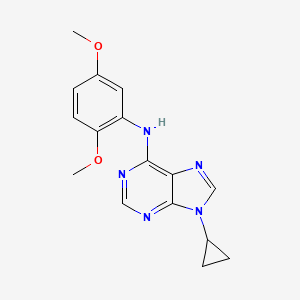
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine, also known as 9CP-DMP, is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It is a highly versatile compound that can be used for various purposes. This article will provide an overview of 9CP-DMP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine has a wide range of applications in scientific research. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. It has also been used in the study of the regulation of gene expression, as well as in the study of the structure and function of nucleic acids.
Mecanismo De Acción
The mechanism of action of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine is not fully understood. However, it is believed to interact with proteins and enzymes in a manner that affects their activity. It has been shown to bind to proteins and enzymes in a reversible manner, and to modulate their activity.
Biochemical and Physiological Effects
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of protein kinases, which are enzymes involved in the regulation of cellular processes. It has also been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and nucleic acids. In addition, it has been shown to modulate the activity of enzymes involved in the synthesis of proteins and nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine in laboratory experiments has a number of advantages. It is a highly versatile compound that can be used for a variety of purposes. It is also relatively easy to synthesize and has a low cost. However, there are a few limitations to the use of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine in laboratory experiments. It can be toxic in high concentrations, and it can cause adverse effects in some organisms.
Direcciones Futuras
There are several potential future directions for the use of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine in scientific research and laboratory experiments. It could be used to study the structure and function of proteins and enzymes, as well as to study the regulation of gene expression. It could also be used to study the structure and function of nucleic acids, or to study the metabolism of carbohydrates, lipids, and nucleic acids. In addition, it could be used as an inhibitor of protein kinases, or as a modulator of the activity of enzymes involved in the synthesis of proteins and nucleic acids.
Métodos De Síntesis
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine can be synthesized by a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Suzuki reaction. The Knoevenagel condensation involves the reaction of an aldehyde, an amine, and a carbonyl compound to form an imine. The Biginelli reaction involves the condensation of an aldehyde, a β-keto ester, and an aromatic amine to form a 1,3-dicarbonyl compound. The Suzuki reaction involves the coupling of a boronic acid and an aryl halide to form a biaryl compound.
Propiedades
IUPAC Name |
9-cyclopropyl-N-(2,5-dimethoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-11-5-6-13(23-2)12(7-11)20-15-14-16(18-8-17-15)21(9-19-14)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGGJPPFZFAYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443403.png)
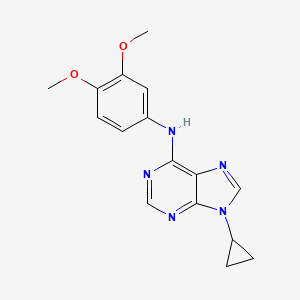
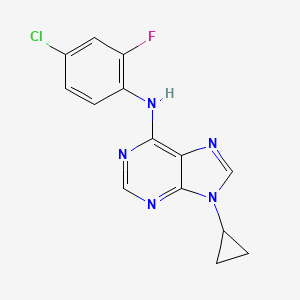


![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)
![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)
![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
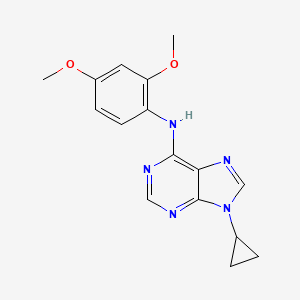
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)
